molecular formula C15H24N2O2S B2389161 N-((1-methylpiperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide CAS No. 953207-48-2

N-((1-methylpiperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide

Cat. No. B2389161
CAS RN: 953207-48-2
M. Wt: 296.43
InChI Key: FFWHMGOSOAHSPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-methylpiperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide, also known as SMM-189, is a chemical compound that has been extensively studied for its potential therapeutic applications. SMM-189 belongs to the class of sulfonamide compounds and has been shown to possess potent anti-inflammatory properties. In

Scientific Research Applications

Structural Studies and Supramolecular Assembly

Structural studies of nimesulide derivatives, including sulfonamide compounds, have been conducted to understand the effect of substitution on their supramolecular assembly. These studies involve X-ray powder diffraction to determine crystal structures and analyze intermolecular interactions through Hirshfeld surface analyses. Such research provides insights into the molecular geometries and the nature of hydrogen bonding and π-interactions, which are crucial for designing drugs with improved efficacy and reduced side effects (Dey et al., 2015).

Catalysis and Green Chemistry

The development of bio-renewable protic ionic liquids from sulfonamide compounds showcases their application in green chemistry. For instance, nicotinum methane sulfonate, derived from nicotine and methane sulfonic acid, acts as a bifunctional catalyst in the synthesis of pyridines. This highlights the potential of sulfonamide derivatives in catalyzing organic reactions efficiently and sustainably (Tamaddon & Azadi, 2018).

Antibacterial Activity

Sulfonamide derivatives have been synthesized and evaluated for their antibacterial activity. This research area explores the potential of sulfonamide compounds in combating bacterial infections by studying their effectiveness against various bacteria. Such studies are fundamental in the ongoing search for new antibiotics to address drug-resistant bacterial strains (Özdemir et al., 2009).

Computational Studies and Molecular Conformation

Computational studies using DFT calculations on sulfonamide derivatives help in understanding their molecular conformation, NMR chemical shifts, and vibrational transitions. This research is crucial for the design and development of compounds with specific properties and functions, aiding in the rational design of drugs and materials (Karabacak et al., 2010).

properties

IUPAC Name

1-(3-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2S/c1-13-4-3-5-15(10-13)12-20(18,19)16-11-14-6-8-17(2)9-7-14/h3-5,10,14,16H,6-9,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWHMGOSOAHSPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide

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